molecular formula C13H16N2O2S B5576767 N-tert-butylquinoline-8-sulfonamide

N-tert-butylquinoline-8-sulfonamide

Cat. No.: B5576767
M. Wt: 264.35 g/mol
InChI Key: YBLRRMVHSWCNMN-UHFFFAOYSA-N
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Description

N-tert-butylquinoline-8-sulfonamide is an organosulfur compound that features a quinoline ring substituted with a tert-butyl group and a sulfonamide functional group

Scientific Research Applications

N-tert-butylquinoline-8-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butylquinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N-tert-butylquinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinoline-8-sulfonic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various alkyl or aryl-substituted quinoline-8-sulfonamides.

Mechanism of Action

The mechanism of action of N-tert-butylquinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    Quinoline-8-sulfonamide: Lacks the tert-butyl group, which may affect its binding properties and reactivity.

    N-tert-butylbenzenesulfonamide: Contains a benzene ring instead of a quinoline ring, leading to different chemical and biological properties.

    N-tert-butylpyridine-3-sulfonamide: Features a pyridine ring, which may alter its electronic properties and reactivity.

Uniqueness: N-tert-butylquinoline-8-sulfonamide is unique due to the combination of the quinoline ring, tert-butyl group, and sulfonamide functionality. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-tert-butylquinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-13(2,3)15-18(16,17)11-8-4-6-10-7-5-9-14-12(10)11/h4-9,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLRRMVHSWCNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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